molecular formula C15H25NO4 B2823722 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid CAS No. 2247105-47-9

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid

Cat. No.: B2823722
CAS No.: 2247105-47-9
M. Wt: 283.368
InChI Key: PWIVUSKUSVXKSB-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydroindole core linked to an acetic acid moiety, with a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen. The Boc group, a common amine-protecting agent in organic synthesis, enhances stability during reactions and modulates solubility . The octahydroindole system introduces conformational rigidity due to its saturated fused rings, distinguishing it from planar aromatic indoles. While direct pharmacological data are unavailable, its structural analogs (e.g., isoindole-based anti-inflammatory agents like Flosin ) highlight its relevance in medicinal chemistry.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h10-12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVUSKUSVXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Octahydroindole Moiety: This step involves hydrogenation of the indole core to introduce the octahydroindole structure.

    Attachment of the Acetic Acid Group: The acetic acid group is introduced via a carboxylation reaction, often using Grignard reagents or organolithium compounds.

    Protection with 2-Methylpropan-2-yl Group: The final step involves the protection of the nitrogen atom with a 2-methylpropan-2-yl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the indole core or reduce any carbonyl groups present, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of fully hydrogenated indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound, in particular, may be investigated for its interactions with biological macromolecules.

Medicine

Medically, indole derivatives have shown promise in treating various conditions, including cancer, viral infections, and neurological disorders. This compound could be explored for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. The acetic acid moiety may enhance its solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indole and Isoindole Derivatives

Key Structural Differences

Core Saturation: The target compound’s octahydroindole system is fully saturated, unlike aromatic indoles (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid ). Isoindole derivatives (e.g., 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid ) feature a fused benzene-cyclopentane ring, differing in electronic properties.

Functional Groups: The Boc group in the target compound contrasts with unprotected amines (e.g., [2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid ) or methyl esters (e.g., methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate ). Boc protection improves stability during synthesis but requires acidic deprotection . Substituents like pyridinylimino (in ) or chlorophenyl groups (in ) influence electronic profiles and bioactivity.

Data Tables of Comparative Analysis

Table 1: Structural and Functional Comparison of Indole/Isoindole Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Applications/Properties Reference
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic Acid Octahydroindole Boc, acetic acid C₁₇H₂₅NO₄ Potential synthetic intermediate
2-(6-Methyl-1H-indol-3-yl)acetic acid Aromatic indole Methyl (C6), acetic acid C₁₁H₁₁NO₂ Research chemical (safety data available)
[2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid Dihydroindole Oxo, pyridinylimino, acetic acid C₁₅H₁₂N₃O₃ Biological activity studies
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid Isoindole Oxo, phenylpropanoic acid C₁₇H₁₃NO₃ Anti-inflammatory (Proprietary: Flosin)
(2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid Methanoisoindole Dioxo, propanoic acid C₁₂H₁₅NO₄ Structural complexity for drug design

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